molecular formula C15H17N5OS B12245568 2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B12245568
M. Wt: 315.4 g/mol
InChI Key: CKPYUHMDXPRROQ-UHFFFAOYSA-N
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Description

2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Mechanism of Action

The mechanism by which 2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole exerts its effects involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core, piperazine ring, and oxadiazole moiety. This structure provides a versatile scaffold for further functionalization and optimization for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H17N5OS/c1-11-17-18-14(21-11)10-19-6-8-20(9-7-19)15-16-12-4-2-3-5-13(12)22-15/h2-5H,6-10H2,1H3

InChI Key

CKPYUHMDXPRROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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